D-pantothenic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

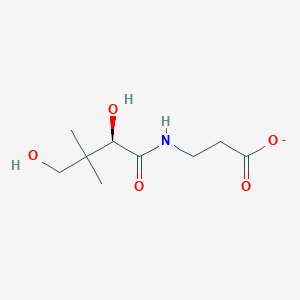

(R)-pantothenate is a pantothenate that is the conjugate base of (R)-pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-pantothenic acid.

Wissenschaftliche Forschungsanwendungen

Microbial Production Enhancements

D-pantothenic acid (D-PA) has seen significant advancements in microbial production. Researchers have developed strategies to enhance D-PA production in Escherichia coli through genetic modification and fermentation process optimization, leading to increased yields and productivity, thus offering potential for industrial applications (Zou et al., 2021). Similar efforts have been made using Corynebacterium glutamicum, resulting in highly active pantothenate synthetase and improved D-PA productivity (Tigu et al., 2018).

Role in Myelin Homeostasis

D-PA, also known as vitamin B5, plays a key role in myelin homeostasis in the brain. Research shows it localizes in myelinated structures, suggesting its involvement in supporting myelin synthesis, and may warrant further investigation in neurodegenerative diseases (Ismail et al., 2019).

Analytical Determination in Products

D-PA is also a subject of analytical study. Techniques like differential pulse voltammetry have been used for its determination in cosmetic and pharmaceutical preparations, highlighting its widespread application and the need for efficient detection methods (Wang & Tseng, 2001).

Influence on Gut Microbiome and Immunity

D-PA's role extends to influencing the gut microbiome and immune system. A study suggests that vitamin D deficiency, leading to a lack of D-PA, may cause a "pro-inflammatory" state associated with diseases like atherosclerosis and autoimmunity (Gominak, 2016).

Potential as Antimicrobial Drug Target

Its precursor role in coenzyme A biosynthesis makes D-PA a potential antimicrobial drug target. Studies have explored how pantothenic acid and its analogues can inhibit the growth of various microorganisms, validating its utilization as a novel antimicrobial drug target (Spry et al., 2008).

Molecular Properties and Interactions

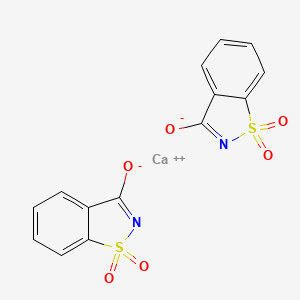

The molecular properties of D-PA, particularly its interactions with calcium ions, have been studied, revealing insights into its essential role in various biological functions (Corinti et al., 2021).

Effects on Hair Follicle Growth

D-PA is found to promote dermal papilla cell proliferation in hair follicles, potentially offering therapeutic avenues for conditions like alopecia (Wang et al., 2020).

Future Prospects in Microbial Production

The future prospects of microbial production of D-PA are promising, with ongoing research focusing on developing economical and environmentally friendly biological fermentation methods (Zhao et al., 2022).

Eigenschaften

CAS-Nummer |

20938-62-9 |

|---|---|

Molekularformel |

C9H16NO5- |

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1 |

InChI-Schlüssel |

GHOKWGTUZJEAQD-ZETCQYMHSA-M |

Isomerische SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Kanonische SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Andere CAS-Nummern |

137-08-6 |

Herkunft des Produkts |

United States |

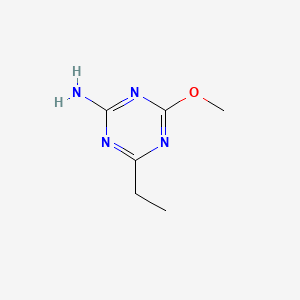

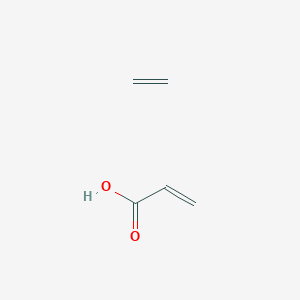

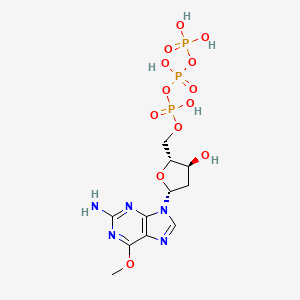

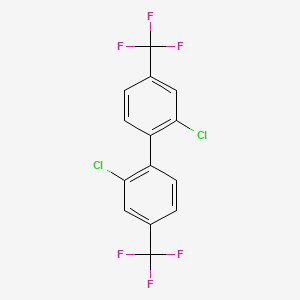

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

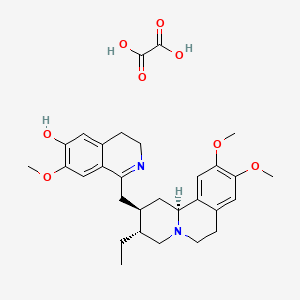

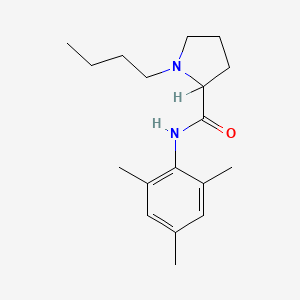

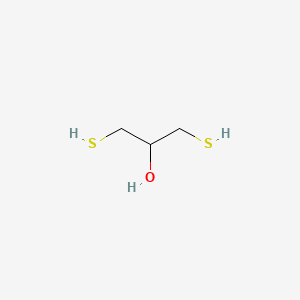

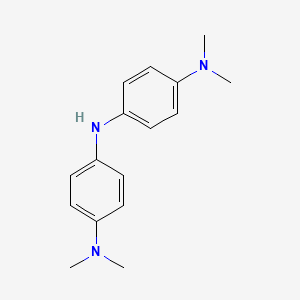

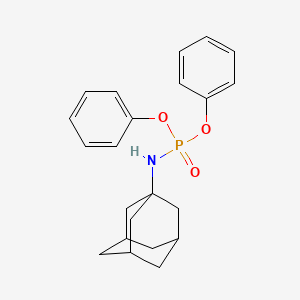

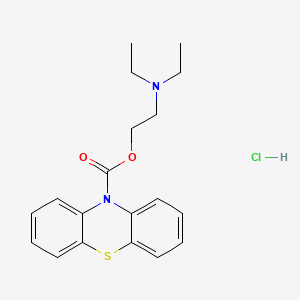

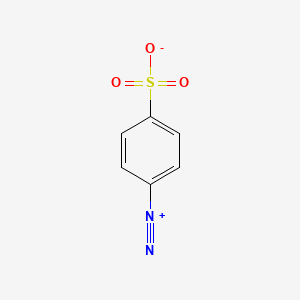

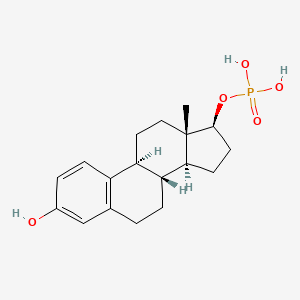

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)